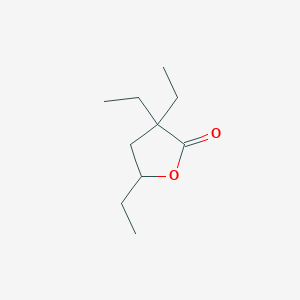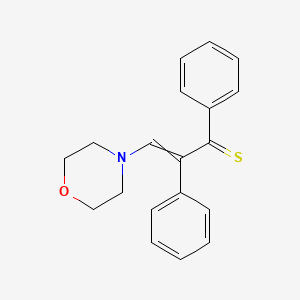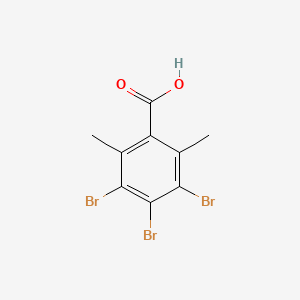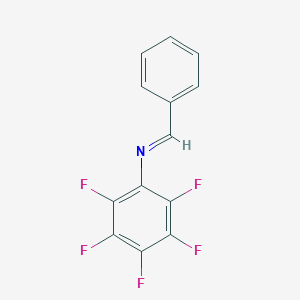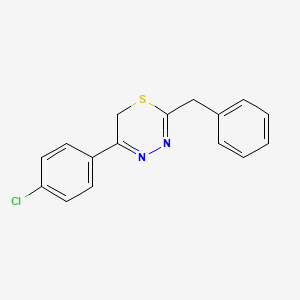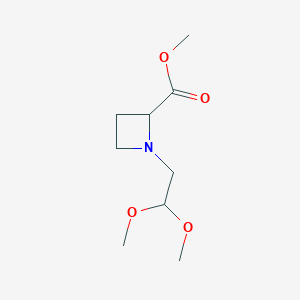
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester is a chemical compound with the molecular formula C9H17NO4 It is a derivative of azetidinecarboxylic acid, featuring a methyl ester group and a 2,2-dimethoxyethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester typically involves the esterification of 2-Azetidinecarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and cost-effectiveness, potentially involving continuous flow reactors and automated purification systems to handle large quantities of reactants and products.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester exerts its effects depends on its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active azetidinecarboxylic acid, which can then interact with enzymes or receptors in biological systems. The 2,2-dimethoxyethyl group may also play a role in modulating the compound’s activity by influencing its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Azetidinecarboxylic acid, methyl ester: Lacks the 2,2-dimethoxyethyl group, which may affect its reactivity and applications.
2-Azetidinecarboxylic acid, ethyl ester: Similar structure but with an ethyl group instead of a methyl group, leading to different physical and chemical properties.
2-Azetidinecarboxylic acid, 1-(2-methoxyethyl)-, methyl ester: Contains a 2-methoxyethyl group, which may result in different biological activity and solubility.
Uniqueness
2-Azetidinecarboxylic acid, 1-(2,2-dimethoxyethyl)-, methyl ester is unique due to the presence of the 2,2-dimethoxyethyl group, which can influence its chemical reactivity, solubility, and potential applications in various fields. This structural feature sets it apart from other similar compounds and makes it a valuable subject of study in scientific research.
Eigenschaften
CAS-Nummer |
62664-93-1 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
methyl 1-(2,2-dimethoxyethyl)azetidine-2-carboxylate |
InChI |
InChI=1S/C9H17NO4/c1-12-8(13-2)6-10-5-4-7(10)9(11)14-3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
JZZPRXOHCGJSGG-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CN1CCC1C(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(Thiophene-2-carbonyl)phenoxy]acetic acid](/img/structure/B14514613.png)
![2-{[(1-Chloro-5-methylhexan-2-yl)oxy]methyl}oxirane](/img/structure/B14514618.png)
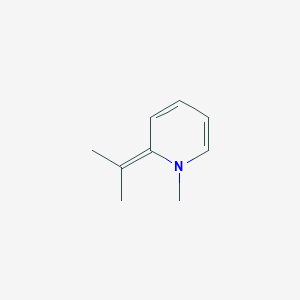
![2-Ethyl-3-methylnaphtho[1,2-B]thiophene](/img/structure/B14514623.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
